N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide
Description
N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom, a nitro group at the fourth position, and a carboxamide group at the third position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-10-5-3-2-4-8(10)6-13-12(17)11-9(16(18)19)7-14-15-11/h2-5,7H,6H2,1H3,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQEESKQMTLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methoxybenzylamine, undergoes nitration to introduce the nitro group at the desired position.
Pyrazole Formation: The nitrated intermediate is then reacted with hydrazine to form the pyrazole ring.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its diverse biological activities.
- Studied for its ability to interact with specific biological targets.
Industry:
- Used in the development of new materials and chemical processes.
- Potential applications in the pharmaceutical industry for drug development.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
- N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate
- N-(2-methoxybenzyl)-4-amino-1H-pyrazole-3-carboxamide
- N-(2-methoxybenzyl)-4-chloro-1H-pyrazole-3-carboxamide
Uniqueness:
- The presence of the nitro group at the fourth position and the carboxamide group at the third position makes N-(2-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide unique compared to its analogs.
- The specific substitution pattern influences its reactivity and biological activity, making it distinct from other pyrazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
